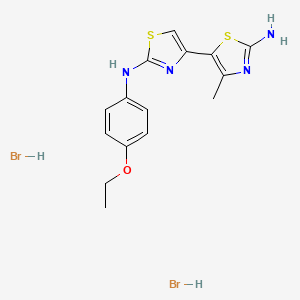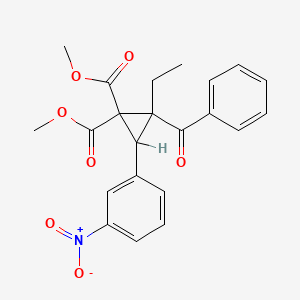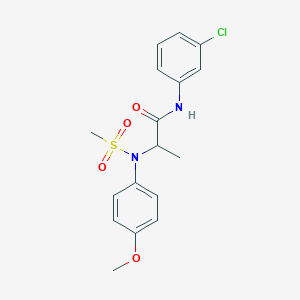![molecular formula C15H24N2O2 B5127005 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide, also known as BDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMB belongs to the class of benzamides and is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making BDMB a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has the potential to be used as a therapeutic agent for cancer, inflammatory disorders, and neurodegenerative diseases.
Wirkmechanismus
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide exerts its effects by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression. HDAC inhibitors have been shown to increase the acetylation of histones, which leads to changes in gene expression. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide specifically targets HDAC6, which plays a role in the regulation of protein degradation and cell motility. By inhibiting HDAC6, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress in the brain.
Biochemical and Physiological Effects:
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide induces cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. Inflammatory cells, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In the brain, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide reduces oxidative stress and inflammation, which can lead to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide in lab experiments is its potency as an HDAC inhibitor. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been shown to be a more potent inhibitor of HDAC6 than other HDAC inhibitors, such as trichostatin A. This makes it a useful tool for studying the role of HDAC6 in cellular processes. However, one limitation of using 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide is its potential toxicity. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide. One area of interest is its potential use as a therapeutic agent for cancer, inflammatory disorders, and neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide in animal models and clinical trials. Another area of interest is the role of HDAC6 in cellular processes and disease. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide can be used as a tool to study the function of HDAC6 in cellular processes and identify potential therapeutic targets. Finally, the development of new HDAC inhibitors, including 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide derivatives, may lead to the discovery of more potent and selective inhibitors with fewer side effects.
Synthesemethoden
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. The resulting compound is then reacted with N,N-dimethylethylenediamine to form 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide. The synthesis method has been optimized to produce high yields of pure 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide, making it readily available for scientific research.
Eigenschaften
IUPAC Name |
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-5-12-19-14-8-6-13(7-9-14)15(18)16-10-11-17(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBORWFMVATTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)
![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)


![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
![N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)

![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126974.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)